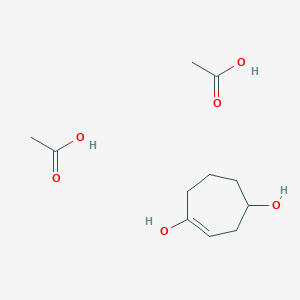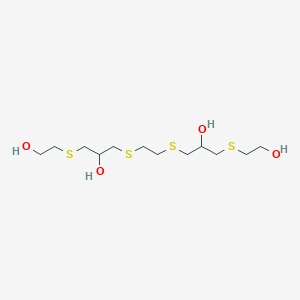
3,7,10,14-Tetrathiahexadecane-1,5,12,16-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,10,14-Tetrathiahexadecane-1,5,12,16-tetrol is a chemical compound with the molecular formula C12H26O4S4. It contains four hydroxyl groups and four sulfide groups, making it a unique molecule with interesting chemical properties .
Métodos De Preparación
The synthesis of 3,7,10,14-Tetrathiahexadecane-1,5,12,16-tetrol involves multiple steps, typically starting with the preparation of intermediate compounds that contain the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
3,7,10,14-Tetrathiahexadecane-1,5,12,16-tetrol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfide groups can be reduced to thiols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3,7,10,14-Tetrathiahexadecane-1,5,12,16-tetrol has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of 3,7,10,14-Tetrathiahexadecane-1,5,12,16-tetrol involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfide groups play a crucial role in these interactions, allowing the compound to bind to various enzymes and receptors. This binding can lead to changes in the activity of these molecules, resulting in the observed effects .
Comparación Con Compuestos Similares
3,7,10,14-Tetrathiahexadecane-1,5,12,16-tetrol can be compared with other similar compounds, such as:
3,7,10,14-Tetraoxahexadecane-1,5,12,16-tetrol: Contains oxygen atoms instead of sulfur atoms.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: Contains nitrogen atoms and is used as a complexing agent.
The uniqueness of this compound lies in its combination of hydroxyl and sulfide groups, which provide distinct chemical properties and reactivity .
Propiedades
Número CAS |
112570-70-4 |
|---|---|
Fórmula molecular |
C12H26O4S4 |
Peso molecular |
362.6 g/mol |
Nombre IUPAC |
1-(2-hydroxyethylsulfanyl)-3-[2-[2-hydroxy-3-(2-hydroxyethylsulfanyl)propyl]sulfanylethylsulfanyl]propan-2-ol |
InChI |
InChI=1S/C12H26O4S4/c13-1-3-17-7-11(15)9-19-5-6-20-10-12(16)8-18-4-2-14/h11-16H,1-10H2 |
Clave InChI |
GZLLWGUQRRYAKC-UHFFFAOYSA-N |
SMILES canónico |
C(CSCC(CSCCSCC(CSCCO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




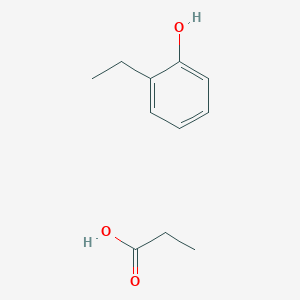
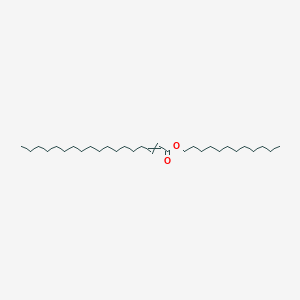
![N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine](/img/structure/B14296944.png)
![(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol](/img/structure/B14296951.png)
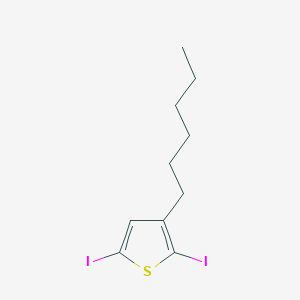
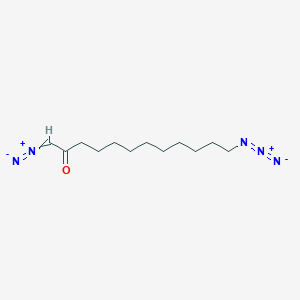
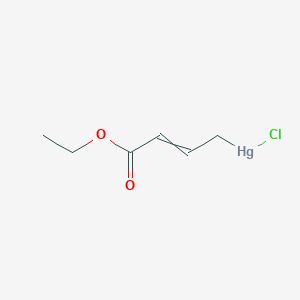
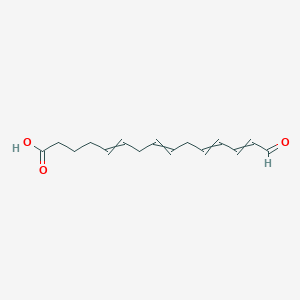

![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)
